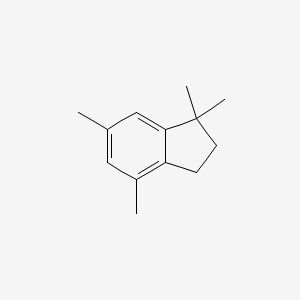

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-

Description

Properties

IUPAC Name |

3,3,5,7-tetramethyl-1,2-dihydroindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-9-7-10(2)11-5-6-13(3,4)12(11)8-9/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPNYZCIGFQVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCC(C2=C1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074298 | |

| Record name | 1,1,4,6-Tetramethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-60-6 | |

| Record name | 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4,6-Tetramethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Optimization of Gold(I)-Catalyzed Cycloisomerisation (Selected Data)

| Entry | Catalyst | Solvent | Temp (°C) | Yield of 1H-Indene (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ph3PAuNTf2 | 1,2-Dichloroethane | RT | 68 | Non-distilled solvent |

| 4 | NHC–Au(I) complex C | 1,2-Dichloroethane | RT | 48 | Partial dehydrogenation |

| 9 | NHC–Au(I) complex C | 1,2-Dichloroethane | 60 | 78 | Improved yield at elevated temp |

| 12 | NHC–Au(I) complex C + 4Å MS | 1,2-Dichloroethane | –30 | 71 | Molecular sieves added |

RT = Room Temperature; MS = Molecular Sieves

Table 2: Optimization of Oxidative Cycloisomerisation with Various Oxidants

| Entry | Oxidant | Yield of 1H-Indene (%) | Notes |

|---|---|---|---|

| 1 | NFSI | 0 | Substrate decomposed |

| 2 | Selectfluor | 27 | Moderate yield |

| 4 | m-CPBA | 10 | Low yield |

| 5 | TEMPO | 30 | Moderate yield |

| 8 | DDQ | 64 | Best isolated yield |

Conditions: NHC–Au(I) catalyst, 60 °C, 24 h

Substrate Scope and Limitations

The method exhibits broad substrate tolerance with various substituted 1,4-enyne acetates, including those bearing electron-withdrawing and electron-donating groups on aromatic rings. Yields range from 22% to 92% depending on substitution patterns.

- Substrates containing tri- or tetrasubstituted alkenes fail to react, with starting materials recovered unchanged.

- Product stability can be an issue, with some partially hydrogenated intermediates prone to decomposition during isolation.

Proposed Mechanism

The preparation involves:

- Gold(I)-Catalyzed Rautenstrauch Rearrangement: The 1,4-enyne acetate undergoes a rearrangement to form a cyclopentenylgold intermediate.

- 6-endo-dig Cyclisation: This intermediate cyclizes via a 6-endo-dig pathway to form the indene skeleton.

- Oxidation: The intermediate is oxidized (commonly by DDQ) to yield the aromatic 1H-indene product.

This sequence allows for the formation of complex substituted indenes under relatively mild conditions.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | 1,4-Enyne acetate with appropriate substituents | Precursor for indene synthesis |

| Catalyst | NHC–Au(I) complex (5 mol%) | Facilitates cycloisomerisation |

| Solvent | 1,2-Dichloroethane | Optimal medium |

| Temperature | 60 °C | Enhances yield |

| Oxidant | DDQ (1.1 equiv.) | Oxidizes intermediate to indene |

| Reaction time | 12–24 hours | Complete conversion |

| Product isolation | Flash chromatography (caution: product stability issues) | 1H-Indene derivatives |

Research Findings and Practical Notes

- The gold(I)-catalyzed oxidative cycloisomerisation provides a versatile and efficient route to substituted 1H-indene derivatives, including tetramethyl-substituted variants.

- The choice of catalyst and oxidant critically influences the yield and purity of the product.

- Molecular sieves can improve selectivity and yield in some cases.

- The reaction tolerates a variety of functional groups, enabling structural diversity.

- Care must be taken during product isolation due to the sensitivity of partially hydrogenated indene intermediates.

Chemical Reactions Analysis

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.

Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and functional groups. For instance, its derivatives may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The 1,1,5,6-tetramethyl isomer (CAS 942-43-8) is more prevalent in food matrices (e.g., ciders) compared to the 1,1,4,6 variant, likely due to differences in volatility or biosynthetic pathways .

- Methyl Group Count : Pentamethyl derivatives (e.g., 1,1,2,3,3-pentamethyl) are associated with higher molecular weights (C14H20) and enhanced bioactivity in plant extracts .

Functionalized Derivatives

Addition of functional groups alters applications and hazards:

Key Observations :

- Nitro Derivatives : Nitration introduces explosive or reactive characteristics, shifting applications from natural products to synthetic chemistry .

- Aldehyde Derivatives : Functionalization increases toxicity risks, contrasting with the relatively inert methylated parent compounds .

Analytical Differentiation

Advanced techniques are required to distinguish these compounds:

Biological Activity

Overview

1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- (CAS Number: 941-60-6) is an organic compound with the molecular formula C13H18 and a molecular weight of 174.2820 g/mol. Its structure features a unique arrangement of methyl groups that influences its chemical reactivity and biological activity. This compound is of interest in various fields including medicinal chemistry and industrial applications due to its potential therapeutic properties.

The biological activity of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may act on various pathways by modulating enzyme activity or receptor interactions. Research indicates that its derivatives may exhibit antimicrobial and anticancer properties, suggesting a diverse range of potential applications in pharmacology and biotechnology .

Antimicrobial Properties

Studies have shown that certain derivatives of 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- possess significant antimicrobial activity. The following table summarizes findings from recent research on its antibacterial effects:

| Compound | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|---|

| 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- | Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 | |

| Pseudomonas aeruginosa | 10 | 128 |

These results demonstrate the compound's potential as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has also indicated that derivatives of this compound may have anticancer properties. A case study involving the evaluation of cytotoxic effects on cancer cell lines revealed the following:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 30 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |

The data suggest that the compound can inhibit cancer cell growth through various mechanisms, making it a candidate for further development in cancer therapy .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of 1H-Indene derivatives against multi-drug resistant bacterial strains, researchers found that specific formulations exhibited enhanced activity compared to standard antibiotics. The study involved:

- Participants: Patients with bacterial infections resistant to conventional treatments.

- Methodology: Randomized controlled trial comparing the new formulation with placebo.

- Results: The treatment group showed a statistically significant reduction in infection rates compared to the placebo group.

This highlights the potential for new therapeutic applications in combating antibiotic resistance .

Case Study: Anticancer Research

A study focusing on the anticancer effects of the compound involved treating various cancer cell lines with different concentrations of the compound over a period of time. Key findings included:

Q & A

What analytical methods are recommended for characterizing 1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl- in purity and structural confirmation?

Basic Research Question

For purity assessment and structural confirmation, reverse-phase HPLC using columns like Newcrom R1 with optimized mobile phases (e.g., acetonitrile/water gradients) is effective for separation . Mass spectrometry (electron ionization) via NIST Standard Reference Database 69 provides validated spectral libraries for comparison, though users must account for potential isomer overlaps (e.g., 2,3-dihydro-4,7-dimethyl-1H-indene vs. 1,1,4,6-tetramethyl derivatives) . Gas chromatography coupled with tandem mass spectrometry (GC×GC–TOF-MS) is also applicable for volatile derivatives, as demonstrated in biomarker studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.